molecular formula C14H28Cl2N2 B7982564 Tricyclo[3.3.1.13,7]decane-1,3-diethanamine, dihydrochloride

Tricyclo[3.3.1.13,7]decane-1,3-diethanamine, dihydrochloride

Cat. No.: B7982564
M. Wt: 295.3 g/mol
InChI Key: VGTSVJDRFQBIMR-UHFFFAOYSA-N
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Description

2,2’-Tricyclo[3.3.1.13,7]decane-1,3-diyldiethanamine dihydrochloride is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a tricyclo[3.3.1.13,7]decane core with diethanamine groups attached at the 1 and 3 positions, and it is typically found in its dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Tricyclo[3.3.1.13,7]decane-1,3-diyldiethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the tricyclo[3.3.1.13,7]decane core, which can be achieved through a series of cyclization reactions. The diethanamine groups are then introduced through nucleophilic substitution reactions, followed by the formation of the dihydrochloride salt by reacting with hydrochloric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Tricyclo[3.3.1.13,7]decane-1,3-diyldiethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,2’-Tricyclo[3.3.1.13,7]decane-1,3-diyldiethanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2,2’-Tricyclo[3.3.1.13,7]decane-1,3-diyldiethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tricyclo[3.3.1.1(3,7)]decane, 2-ethyl-
  • Tricyclo[3.3.1.1(3,7)]decane, 2-methoxy-
  • Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-

Comparison: Compared to these similar compounds, 2,2’-Tricyclo[3.3.1.13,7]decane-1,3-diyldiethanamine dihydrochloride is unique due to its diethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[3-(2-aminoethyl)-1-adamantyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2ClH/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16;;/h11-12H,1-10,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSVJDRFQBIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CCN)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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